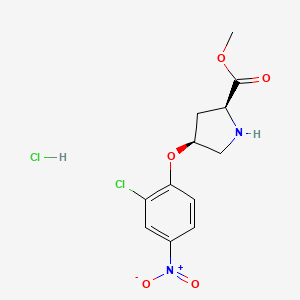

2-(Methylamino)-N,N-dipropylacetamide hydrochloride

Overview

Description

This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (color, form), odor, and taste if applicable.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, optical rotation, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications

Synthesis of Ketamine Derivatives

A study by Masaud et al. (2022) discusses the synthesis of new ketamine derivatives using the Mannich reaction, including compounds structurally related to ketamine. These derivatives were synthesized to explore therapeutic potentials beyond ketamine's known anesthetic and dysphoric effects, indicating their possible application in clinical therapeutics after further research and modifications (Masaud et al., 2022).

Analgesic and Anti-Inflammatory Activities

Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides displaying significant analgesic and anti-inflammatory effects. The synthesis approach and the observed biological activities suggest these compounds' potential in developing new pain and inflammation management therapies (Yusov et al., 2019).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative's therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, suggesting its potential use in treating viral encephalitis conditions (Ghosh et al., 2008).

N-Methylamino Acid Synthesis for Therapeutics

Biron and Kessler (2005) described an efficient preparation method for N(alpha)-methyl-N(alpha)-(o-nitrobenzenesulfonyl)-alpha-amino acids, relevant for therapeutic peptide synthesis. This method's compatibility with Fmoc solid-phase peptide synthesis underlines its utility in rapidly synthesizing N-methyl peptides, which are recognized for their interesting therapeutic profiles (Biron & Kessler, 2005).

Environmental Considerations in Drug Discovery

Reddy et al. (2014) developed environmentally friendly syntheses for potential analgesic and antipyretic compounds, demonstrating a green approach to drug design and discovery that aligns with sustainable practices in pharmaceutical development (Reddy et al., 2014).

Chemosensors for Biological and Environmental Monitoring

Park et al. (2015) synthesized a new chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solution with high selectivity and sensitivity. This research highlights the application of 2-(Methylamino)-N,N-dipropylacetamide hydrochloride derivatives in environmental and biological monitoring, emphasizing the importance of such compounds in practical systems for monitoring metal ion concentrations (Park et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves discussing potential applications of the compound and areas for future research.

Please note that not all compounds will have information available in all these categories. The availability of information largely depends on how much research has been conducted on the compound. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.

properties

IUPAC Name |

2-(methylamino)-N,N-dipropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h10H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYXNWIVQQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-N,N-dipropylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)

![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)

![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)

![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)

![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)

![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)